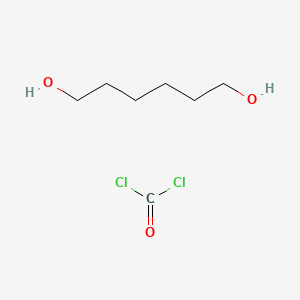
Carbonyl dichloride;hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyl dichloride;hexane-1,6-diol is a compound with the molecular formula C₇H₁₄Cl₂O₃ and a molecular weight of 217.09 g/mol . This compound is a polymer formed from carbonyl dichloride and hexane-1,6-diol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Carbonyl dichloride;hexane-1,6-diol can be synthesized by reacting carbonyl dichloride with hexane-1,6-diol under controlled conditions.
Industrial Production: On an industrial scale, this compound is produced by the catalytic hydrogenation of ester mixtures containing oligo- and polyesters of adipic acid and 6-hydroxycaproic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbonyl dichloride;hexane-1,6-diol can undergo oxidation reactions to form various products.
Reduction: The compound can be reduced using reagents like lithium aluminium hydride to form hexane-1,6-diol.
Substitution: It can undergo substitution reactions, where the chlorine atoms are replaced
Properties
CAS No. |
59779-47-4 |
|---|---|
Molecular Formula |
C7H14Cl2O3 |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
carbonyl dichloride;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.CCl2O/c7-5-3-1-2-4-6-8;2-1(3)4/h7-8H,1-6H2; |
InChI Key |
WATWBXMZZPZDSH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCO.C(=O)(Cl)Cl |
Related CAS |
59779-47-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















